molecular formula C7H16Si B162637 [(Z)-but-2-en-2-yl]-trimethylsilane CAS No. 10111-13-4

[(Z)-but-2-en-2-yl]-trimethylsilane

Cat. No.: B162637
CAS No.: 10111-13-4
M. Wt: 128.29 g/mol
InChI Key: QOZLCBPYZLFNST-SREVYHEPSA-N
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Description

[(Z)-but-2-en-2-yl]-trimethylsilane is a silane derivative featuring a (Z)-configured but-2-en-2-yl substituent attached to a trimethylsilyl group. The compound’s structure combines the steric and electronic effects of the trimethylsilyl group with the stereochemical rigidity of the Z-alkene. This configuration influences its reactivity, stability, and applications in organic synthesis and materials science.

Key characteristics of the compound include:

  • Molecular formula: Estimated as C₇H₁₄Si.
  • Molecular weight: ~126.3 g/mol (calculated).
  • logP: ~3.0 (predicted based on alkene hydrophobicity).
  • Reactivity: Likely participates in hydrosilylation, Diels-Alder reactions, and serves as a protecting group in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-but-2-en-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLCBPYZLFNST-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Platinum-Catalyzed Synthesis

The most widely reported method for synthesizing [(Z)-but-2-en-2-yl]-trimethylsilane involves the hydrosilylation of 1-methyl-1-propyne with trimethylsilane in the presence of a platinum-based catalyst. This reaction proceeds via anti-Markovnikov addition, where the silicon atom bonds to the less substituted carbon of the alkyne, yielding the Z-isomer selectively.

The general reaction scheme is:

Trimethylsilane+1-methyl-1-propynePt catalystThis compound\text{Trimethylsilane} + \text{1-methyl-1-propyne} \xrightarrow{\text{Pt catalyst}} \text{this compound}

Speier’s catalyst (hexachloroplatinic acid, H2PtCl6\text{H}_2\text{PtCl}_6) is commonly employed due to its high activity and selectivity. The reaction typically occurs under mild conditions (50–100°C, 1–5 atm pressure), with yields exceeding 85% in laboratory settings. Key advantages include short reaction times and compatibility with functional groups, though catalyst cost and sensitivity to oxygen remain challenges.

Table 1: Standard Laboratory Conditions for Platinum-Catalyzed Hydrosilylation

ParameterValue/Range
Temperature50–100°C
Pressure1–5 atm
Catalyst Loading0.1–1.0 mol%
Reaction Time2–6 hours
Yield85–92%

Reaction Parameters and Optimization

Optimizing reaction conditions is critical for achieving high stereoselectivity and yield. Studies indicate that increasing temperature beyond 100°C promotes isomerization to the E-isomer, while lower temperatures favor kinetic control and Z-selectivity. Solvent choice also impacts reactivity: nonpolar solvents like toluene enhance reaction rates compared to polar aprotic solvents.

Catalyst activation is another key factor. Platinum(0) complexes, generated in situ via reduction of H2PtCl6\text{H}_2\text{PtCl}_6, exhibit higher activity than preformed Pt(0) species. Additives such as triethylamine are occasionally used to neutralize trace acids that could deactivate the catalyst.

Industrial-Scale Production Techniques

Industrial synthesis of this compound employs continuous flow reactors to improve efficiency and scalability. These systems mitigate heat management issues inherent in batch processes and enable precise control over residence time, which is crucial for maintaining Z-selectivity at scale.

Table 2: Industrial vs. Laboratory-Scale Hydrosilylation

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature ControlJacketed Glass ReactorMulti-Zone Heating
Catalyst RecoveryNot FeasibleFiltration/Recycling
Annual Output<100 kg>10,000 kg

Recent advancements include immobilized platinum catalysts on silica supports, which reduce metal leaching and enable catalyst reuse for up to 10 cycles without significant activity loss.

Alternative Synthetic Approaches and Catalysts

While platinum dominates industrial hydrosilylation, research into nickel and iron catalysts has explored cost-effective alternatives. Nickel complexes, such as Ni(acac)2\text{Ni(acac)}_2 with bis(oxazoline) ligands, show moderate activity (40–60% yield) but require higher temperatures (120–150°C) and exhibit lower Z-selectivity. Iron-based systems, though environmentally appealing, remain impractical due to poor functional group tolerance and rapid deactivation.

Comparative Analysis of Preparation Methods

Table 3: Comparison of Hydrosilylation Catalysts

CatalystYield (%)Z-Selectivity (%)Temperature (°C)Cost (Relative to Pt)
H2PtCl6\text{H}_2\text{PtCl}_685–9295–9850–1001.0
Nickel-Bis(oxazoline)40–6070–80120–1500.3
Iron-Terpyridine20–3550–60100–1300.2

Platinum-based methods remain superior in balancing yield, selectivity, and practicality. However, ongoing research aims to enhance nickel and iron systems through ligand design and additive engineering .

Chemical Reactions Analysis

Types of Reactions

[(Z)-but-2-en-2-yl]-trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The (E)-1-methyl-1-propenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). The reaction typically occurs at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used, and the reaction is carried out under an inert atmosphere.

    Substitution: Various reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used under controlled conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halogenated silanes and other substituted derivatives.

Scientific Research Applications

[(Z)-but-2-en-2-yl]-trimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-but-2-en-2-yl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive (E)-1-methyl-1-propenyl group. This group can undergo addition, substitution, and other reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares [(Z)-but-2-en-2-yl]-trimethylsilane with three structurally related silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Reactivity Applications References
This compound C₇H₁₄Si ~126.3 ~3.0 Alkene addition, stereoselective synthesis Polymer chemistry, organic synthesis
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 2.06 Suzuki-Miyaura coupling, cross-coupling Pharmaceutical intermediates, OLED materials
Trimethylsilane C₃H₁₀Si 74.22 N/A Reducing agent, silicon precursor Semiconductor manufacturing, coatings
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy-trimethylsilane C₁₂H₂₈O₅Si 292.43 ~1.5 Surfactant, phase-transfer catalysis Nanotechnology, polymer electrolytes

Key Differences in Properties and Reactivity

  • Molecular Weight and Polarity :

    • The boron-containing silane (224.18 g/mol) exhibits higher molecular weight due to the dioxaborolane group, enhancing its utility in cross-coupling reactions .
    • The ether-functionalized silane (292.43 g/mol) has a long hydrophilic chain, reducing logP (~1.5) and enabling solubility in polar solvents .
    • This compound has intermediate molecular weight (~126.3 g/mol) and higher logP (~3.0), favoring hydrophobic environments.
  • Reactivity :

    • The boron-ethynyl silane undergoes Suzuki-Miyaura coupling, leveraging its boronate ester group for C–C bond formation .
    • Trimethylsilane (C₃H₁₀Si) is highly volatile and reactive, often used as a silicon source in CVD processes .
    • The Z-alkene in the target compound may enable stereoselective cycloadditions or serve as a diene in Diels-Alder reactions.
  • Applications :

    • Pharmaceuticals : The boron derivative is critical in synthesizing bioactive molecules .
    • Electronics : Trimethylsilane’s volatility makes it ideal for semiconductor thin-film deposition .
    • Materials Science : The ether-substituted silane improves ionic conductivity in polymer electrolytes .

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